molecular formula C6H3F3 B1293510 1,2,4-Trifluorobenzene CAS No. 367-23-7

1,2,4-Trifluorobenzene

Cat. No. B1293510
CAS RN: 367-23-7
M. Wt: 132.08 g/mol
InChI Key: PEBWOGPSYUIOBP-UHFFFAOYSA-N
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Description

1,2,4-Trifluorobenzene is a fluorinated aromatic compound characterized by the presence of three fluorine atoms attached to a benzene ring. The specific arrangement of fluorine atoms at the 1, 2, and 4 positions of the benzene ring distinguishes it from other isomers and imparts unique chemical properties. The molecular structure of 1,2,4-trifluorobenzene has been studied using microwave spectroscopy, revealing rotational constants and confirming the planarity of the molecule .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the use of strong electrophiles or nucleophiles to introduce fluorine atoms onto the benzene ring. While the provided data does not directly describe the synthesis of 1,2,4-trifluorobenzene, it does mention the synthesis of related compounds. For example, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution, which could be a similar approach for synthesizing 1,2,4-trifluorobenzene .

Molecular Structure Analysis

The molecular structure of 1,2,4-trifluorobenzene has been determined through microwave spectroscopy, which provided detailed information about the rotational constants and the planarity of the molecule. The bond lengths and angles were deduced, indicating a regular hexagonal benzene ring with specific bond lengths for C-C, C-H, and C-F .

Chemical Reactions Analysis

1,2,4-Trifluorobenzene can participate in various chemical reactions typical of aromatic compounds, such as electrophilic substitution. The presence of fluorine atoms can influence the reactivity of the benzene ring due to their electronegativity and the potential for hydrogen bonding. For instance, the related compound 1,2,4-trimethoxybenzene was used in Friedel-Crafts alkylations catalyzed by trifluoromethanesulfonic acid, suggesting that 1,2,4-trifluorobenzene could undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-trifluorobenzene are influenced by the presence of fluorine atoms. The electronegativity of fluorine affects the electron distribution in the molecule, which can be observed in the spectroscopic data. The planarity and symmetry of the molecule also contribute to its stability and reactivity. The microwave spectrum provides insights into the rotational constants, which are essential for understanding the physical properties of the gas-phase molecule .

Scientific Research Applications

Application 1: Intramolecular Dynamics Study

  • Scientific Field : Applied Magnetic Resonance
  • Summary of the Application : 1,2,4-Trifluorobenzene is used in the study of intramolecular dynamics of its radical anion . This study is significant as fluoroarene radical anions are key intermediates of chemical transformations of polyfluoroarenes, such as nucleophilic substitution and reductive dehalogenation .
  • Methods of Application : The electron paramagnetic resonance (EPR) spectrum of the 1,2,4-trifluorobenzene radical anion in liquid solution in nonpolar solvent has been obtained by means of the optically detected EPR technique . Quantum chemical calculations were used to interpret the observed fluorine hyperfine coupling values and their temperature dependence .
  • Results or Outcomes : The study found that the observed fluorine hyperfine coupling values and their temperature dependence are a consequence of fast conformational exchange among different nonplanar structures . This provides valuable insights into the electronic and spatial structure of these radical anions .

Application 2: Synthesis of Agrochemicals, Dyes, and Specialty Chemicals

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 1,2,4-Trifluorobenzene is used in the synthesis of agrochemicals, dyes, and specialty chemicals . These substances have a wide range of applications in agriculture and industry .
  • Results or Outcomes : The use of 1,2,4-Trifluorobenzene in these synthesis processes can result in the production of a variety of useful substances, including agrochemicals for crop protection, dyes for coloring textiles and other materials, and specialty chemicals for various industrial applications .

Application 3: Research and Development

  • Scientific Field : Research and Development
  • Summary of the Application : 1,2,4-Trifluorobenzene is commonly used in research laboratories as a reagent or solvent for various experiments and reactions . Its unique properties make it suitable for specific applications in organic synthesis and material science .
  • Results or Outcomes : The use of 1,2,4-Trifluorobenzene in research and development can contribute to the advancement of knowledge in various scientific fields, including organic synthesis and material science .

Application 4: Infrared Absorption Spectrum Analysis

  • Scientific Field : Spectroscopy
  • Summary of the Application : 1,2,4-Trifluorobenzene is used in the analysis of infrared absorption spectrum . This analysis is significant as it provides valuable insights into the molecular structure and chemical bonds of the compound .
  • Methods of Application : The infrared absorption spectrum of liquid 1,2,4-trifluorobenzene has been investigated using LiF, NaCl, KBr and KRS-5 prisms .
  • Results or Outcomes : The study provides a detailed spectrum that reflects the vibrational modes of the molecule, which can be used to infer information about the molecular structure and chemical bonds of 1,2,4-Trifluorobenzene .

Application 5: Microwave Spectrum Analysis

  • Scientific Field : Spectroscopy
  • Summary of the Application : 1,2,4-Trifluorobenzene is used in the analysis of microwave spectrum . This analysis is significant as it provides valuable insights into the rotational transitions of the molecule .
  • Methods of Application : The microwave spectrum of 1,2,4-trifluorobenzene has been investigated at dry ice temperature in the frequency range of 8 to 12.4GHz .
  • Results or Outcomes : The study provides a detailed spectrum that reflects the rotational transitions of the molecule, which can be used to infer information about the molecular structure and rotational dynamics of 1,2,4-Trifluorobenzene .

Safety And Hazards

1,2,4-Trifluorobenzene is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future outlook for the 1,2,4-Trifluorobenzene market is promising, with a projected Compound Annual Growth Rate (CAGR) during the forecasted period . The increasing demand from pharmaceutical, chemical, and electronic industries is expected to drive the growth of this market .

properties

IUPAC Name

1,2,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBWOGPSYUIOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190140
Record name 1,2,4-Trifluorobenzene
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Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trifluorobenzene

CAS RN

367-23-7
Record name 1,2,4-Trifluorobenzene
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Record name 1,2,4-Trifluorobenzene
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Record name 367-23-7
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Record name 1,2,4-Trifluorobenzene
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Record name 1,2,4-trifluorobenzene
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Record name 1,2,4-TRIFLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
517
Citations
M Allan, JP Maier, O Marthaler - Chemical Physics, 1977 - Elsevier
The lifetimes of the zeroth and some vibiationally excited levels of the B̃(π -1 ) states of the radical cations of hexafluorobenzene (1), pentafluorobenzene (2), 1,2,3,4- (3), 1,2,3,5- (4) and …
Number of citations: 0 www.sciencedirect.com
E Jochims, H Mäder, W Stahl - Journal of Molecular Spectroscopy, 1996 - Elsevier
The rotational spectra of 1,2,4-trifluorobenzene, its six 13 C isotopic species, and its argon van der Waals complex were recorded using a molecular beam FT microwave spectrometer. …
Number of citations: 0 www.sciencedirect.com
SV Blinkova, LN Shchegoleva, IV Beregovaya… - Applied Magnetic …, 2011 - Springer
A previously unknown electron paramagnetic resonance (EPR) spectrum of the 1,2,4-trifluorobenzene radical anion in liquid solution in nonpolar solvent has been obtained by means …
Number of citations: 0 link.springer.com
KN Rao, H Sponer - Canadian Journal of Physics, 1957 - cdnsciencepub.com
The vapor spectrum of 1,2,4-trifluorobenzene at 2810–2460 Å was obtained with a 3 meter grating in an Eagle mounting. The band at 37126 cm −1 was taken as the 0–0 band of the A′…
Number of citations: 0 cdnsciencepub.com
EE Ferguson, RL Hudson, JR Nielsen… - The Journal of …, 1953 - aip.scitation.org
The infrared absorption spectrum of liquid 1,2,4‐trifluorobenzene has been obtained in the region 2–38μ with the aid of LiF, NaCl, KBr, and KRS−5 prisms. The Raman spectrum of the …
Number of citations: 0 aip.scitation.org
RN Nandi, A Chatterjee, DK Ghosh - Journal of Molecular Structure, 1976 - Elsevier
The microwave spectrum of 1,2,4-trifluorobenzene has been observed in the range 12.5–18.0 GHz and 21.5–25.3 GHz at dry-ice temperature and assigned up to angular momentum …
Number of citations: 0 www.sciencedirect.com
E Lustig, EA Hansen, P Diehl… - The Journal of Chemical …, 1969 - aip.scitation.org
The 1 H and 19 F bands of the nuclear magnetic resonance spectrum of 1,2,4‐trifluorobenzene have been analyzed. The principles of subspectral analysis guided the application of …
Number of citations: 0 aip.scitation.org
J Spieckermann, DH Sutter - Zeitschrift für Naturforschung A, 1985 - degruyter.com
The rotational Stark effect of 1, 2, 4-Trifuorobenzene has been studied for four low J rotational transitions in an oversized waveguide absorption cell with inner cross section of 1 by 5 cm. …
Number of citations: 0 www.degruyter.com
S Doraiswamy - Journal of the Physical Society of Japan, 1978 - jstage.jst.go.jp
The microwave spectrum of 1, 2, 4-trifluorobenzene has been studied at dry ice temperature in the frequency region of 8 to 12.4 GHz. The molecule exhibits a very dense spectra of both …
Number of citations: 0 www.jstage.jst.go.jp
GP Semeluk, RDS Stevens - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
Photoisomerization of 1,2,4-Trifluorobenzene Page 1 1720 CHEMICAL COMMUNICATIONS, 1970 Photoisomerization of 1,2,4-Trifluorobenzene By G. P. SEMELUK” and RDS STEVENS …
Number of citations: 0 pubs.rsc.org

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